molecular formula C16H15ClFNO2 B2856491 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477328-92-0

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2856491
CAS No.: 477328-92-0
M. Wt: 307.75
InChI Key: ILMHTEKJKVAYDO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone is an organic compound that features both aromatic and ketone functional groups. It is characterized by the presence of a chloro-substituted aniline moiety and a fluorophenyl group connected via a propanone linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with 5-chloro-2-methoxyaniline, nitration followed by reduction can introduce the amino group.

    Friedel-Crafts Acylation:

    Coupling Reaction: Finally, coupling the intermediate with 5-chloro-2-methoxyaniline under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone

Uniqueness

The unique combination of chloro, methoxy, and fluoro substituents in 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone can result in distinct chemical and biological properties, such as altered reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHTEKJKVAYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-92-0
Record name 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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